molecular formula C13H16BNO6 B12777700 3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid CAS No. 1554418-28-8

3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid

Cat. No.: B12777700
CAS No.: 1554418-28-8
M. Wt: 293.08 g/mol
InChI Key: IECQEDZZJUTCHL-LLVKDONJSA-N
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Description

3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid is a complex organic compound with a unique structure that includes a benzoxaborole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Optimization of reaction conditions and purification processes would be essential to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit certain enzymes by forming a reversible covalent bond with the active site. This interaction can disrupt the enzyme’s function and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3S)-3-(aminomethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborol-7-yl]propanoic acid
  • 3-(4-acetamido-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid

Uniqueness

3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid is unique due to its specific combination of functional groups and its ability to interact with biological targets in a distinct manner. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

CAS No.

1554418-28-8

Molecular Formula

C13H16BNO6

Molecular Weight

293.08 g/mol

IUPAC Name

3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid

InChI

InChI=1S/C13H16BNO6/c1-8(16)15-7-11-9-3-2-4-10(13(9)14(19)21-11)20-6-5-12(17)18/h2-4,11,19H,5-7H2,1H3,(H,15,16)(H,17,18)/t11-/m1/s1

InChI Key

IECQEDZZJUTCHL-LLVKDONJSA-N

Isomeric SMILES

B1(C2=C(C=CC=C2OCCC(=O)O)[C@H](O1)CNC(=O)C)O

Canonical SMILES

B1(C2=C(C=CC=C2OCCC(=O)O)C(O1)CNC(=O)C)O

Origin of Product

United States

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